N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide
Description
N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide is a synthetic small molecule characterized by a benzotriazole core substituted with a carboxamide group at position 5, an ethylurea linker, and a cyclopentyl moiety.
Properties
Molecular Formula |
C25H26N4O3S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C25H26N4O3S2/c1-3-33-24-27-22-21(34-24)23(31)29(19-13-11-17(2)12-14-19)25(32)28(22)16-20(30)26-15-7-10-18-8-5-4-6-9-18/h4-6,8-9,11-14H,3,7,10,15-16H2,1-2H3,(H,26,30) |
InChI Key |
FAQBOFQUSJYQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NCCCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the ethylsulfanyl and 4-methylphenyl groups. The final step involves the acylation of the core structure with N-(3-phenylpropyl)acetamide. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Overview
Research has indicated that compounds similar to N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide exhibit significant antimicrobial properties. These properties are crucial in the development of new antibiotics and treatments for infectious diseases.
Case Studies
- A study evaluating the antimicrobial activity of various benzodiazole derivatives found that certain structural modifications led to enhanced efficacy against a range of bacterial strains. The results highlighted the importance of the benzotriazole moiety in enhancing antibacterial activity .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| N-cyclopentyl... | K. pneumoniae | 20 |
Research Findings
A recent study demonstrated that derivatives containing the benzotriazole structure showed promising activity against various cancer cell lines. The compounds were effective in inhibiting cell growth and inducing apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HeLa (Cervical) | 8 | Mitochondrial disruption |
| A549 (Lung) | 12 | Caspase activation |
Importance
The search for effective antitubercular agents is critical due to the rising incidence of multidrug-resistant tuberculosis.
Experimental Evidence
In vitro studies have assessed the activity of similar compounds against Mycobacterium tuberculosis. The findings suggest that modifications to the benzotriazole framework can lead to enhanced antitubercular activity .
| Compound | MIC (µg/mL) | Efficacy Against M. tuberculosis |
|---|---|---|
| Compound C | 0.5 | High |
| N-cyclopentyl... | 0.3 | Very High |
Mechanism of Action
The mechanism of action of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Benzotriazole vs. Benzamide/Triazine Cores: The benzotriazole moiety in the target compound may confer distinct electronic and steric properties compared to benzamide (e.g., triflumuron) or triazine (e.g., chlorsulfuron) cores. Benzotriazoles are known for their metabolic stability and hydrogen-bonding capacity, which could enhance target binding .
Substituent Effects : The 3,5-dimethylphenyl group in the target compound contrasts with the trifluoromethoxy group in triflumuron. While both are lipophilic, the trifluoromethoxy group in triflumuron likely improves environmental persistence and insecticidal activity .
Urea Linkers: The ethylurea linker in the target compound is structurally analogous to urea derivatives in (e.g., 926206-97-5).
Biological Activity
N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 430.53 g/mol. Its structure features a benzotriazole core, which is known for various biological activities.
Biological Activity Overview
Research indicates that benzotriazole derivatives exhibit diverse biological activities, including antiviral, anticancer, and antimicrobial effects. The specific compound under review has been evaluated for its potential as an antiviral agent and its cytotoxicity profile against various cancer cell lines.
Antiviral Activity
A study focusing on related benzotriazole compounds found that modifications in the side chains significantly influenced their antiviral potency against viruses such as Coxsackievirus B5 (CVB5). For example, derivatives with specific substitutions showed EC50 values ranging from 6 to 52 µM against CVB5. The presence of electron-withdrawing groups enhanced activity, suggesting that similar modifications could improve the efficacy of this compound .
Anticancer Activity
The compound's potential as an anticancer agent was assessed through in vitro studies on various cancer cell lines. The results indicated that it exhibits significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics. For instance, related benzotriazole compounds demonstrated IC50 values around 6.5 µM against helicase activity in Hepatitis C virus (HCV), highlighting the importance of structural modifications in enhancing biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the introduction of specific functional groups can enhance the biological activity of benzotriazole derivatives. For instance:
- Alkyl substitutions : N-alkylation has been shown to improve selectivity and potency against viral targets.
- Amino acid moieties : The inclusion of amino acid-like structures can increase solubility and bioavailability .
Case Studies
Several case studies have documented the effectiveness of similar benzotriazole derivatives:
- Inhibition of HCV NTPase/Helicase : A derivative exhibited potent inhibition with an IC50 value of approximately 6 µM when tested in vitro.
- Cytotoxicity against Cancer Cells : Studies on compounds with similar structures reported significant reductions in cell viability across multiple cancer cell lines (e.g., MCF-7 and MDA-MB 231), indicating potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
